4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-12-19-17(11-24-12)13-2-4-16(5-3-13)25(22,23)20-14-7-9-21-15(10-14)6-8-18-21/h2-11,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEPGAYDOLNDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation via Hantzsch Dihydrooxazole Synthesis
The 2-methyloxazol-4-yl group is introduced through a modified Hantzsch dihydrooxazole synthesis. Starting with 4-nitrobenzoic acid, the carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2-aminopropan-1-ol in anhydrous dichloromethane (DCM) yields the intermediate β-hydroxyamide. Cyclodehydration with phosphorus oxychloride (POCl₃) at 80°C produces 4-(2-methyloxazol-4-yl)nitrobenzene.
Key reaction :
$$
\text{4-Nitrobenzoyl chloride} + \text{2-aminopropan-1-ol} \xrightarrow{\text{POCl}_3} \text{4-(2-methyloxazol-4-yl)nitrobenzene}
$$
Reduction and Sulfonation
The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. The resulting 4-(2-methyloxazol-4-yl)aniline is sulfonated via reaction with concentrated sulfuric acid (H₂SO₄) at 150°C to yield 4-(2-methyloxazol-4-yl)benzenesulfonic acid. Conversion to the sulfonyl chloride is achieved using excess POCl₃ under reflux, yielding 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride (83% yield).
Synthesis of Pyrazolo[1,5-a]Pyridin-5-Amine
Pyrazolo[1,5-a]Pyridine Core Construction
The pyrazolo[1,5-a]pyridine scaffold is synthesized via cyclocondensation of 5-aminopyrazole with ethyl acetoacetate in acetic acid. Heating at 120°C for 12 hours generates ethyl pyrazolo[1,5-a]pyridine-5-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) and subsequently decarboxylated at 200°C to yield pyrazolo[1,5-a]pyridine.
Direct Amination at C5 Position
Electrophilic amination is achieved using a two-step process:
- Nitration : Treatment with fuming nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the C5 position (70% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding pyrazolo[1,5-a]pyridin-5-amine (92% yield).
Sulfonamide Coupling and Final Product Characterization
Sulfonamide Bond Formation
The sulfonyl chloride (1.2 equiv) is reacted with pyrazolo[1,5-a]pyridin-5-amine (1.0 equiv) in anhydrous DCM containing triethylamine (TEA, 2.5 equiv) as a base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (78% yield).
Key reaction :
$$
\text{4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride} + \text{pyrazolo[1,5-a]pyridin-5-amine} \xrightarrow{\text{TEA}} \text{Target compound}
$$
Physicochemical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, oxazole-H), 8.35 (d, J = 6.8 Hz, 1H, pyridine-H), 7.98–7.86 (m, 4H, benzene-H), 6.92 (s, 1H, pyrazole-H), 2.51 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₁₇H₁₃N₅O₃S [M+H]⁺: 376.0764; found: 376.0761.
- Melting point : 214–216°C.
Alternative Synthetic Routes and Optimization
Buchwald-Hartwig Amination for Pyrazole Functionalization
Direct C–H amination of pyrazolo[1,5-a]pyridine using a palladium-Xantphos catalyst and LiHMDS as a base introduces the amine group at C5 without nitration-reduction steps (55% yield).
Challenges and Yield Optimization
Regioselectivity in Oxazole Formation
The Hantzsch method occasionally yields regioisomeric oxazoles. Using bulkier amines (e.g., 2-aminopentanol) suppresses side products, improving regioselectivity to >9:1.
Sulfonyl Chloride Hydrolysis Mitigation
Strict anhydrous conditions (molecular sieves, dry DCM) prevent hydrolysis of the sulfonyl chloride during coupling, enhancing yields from 65% to 78%.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify
Biological Activity
Overview
4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound featuring multiple heterocyclic structures. Its unique chemical composition suggests diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Chemical Structure
The compound's IUPAC name is 4-(2-methyl-1,3-oxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide. The structural formula is depicted below:
1. Anti-inflammatory Properties
Research indicates that derivatives of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. A study highlighted the synthesis of pyrazolo-oxazole derivatives that demonstrated significant selectivity for COX-2 over COX-1, suggesting their potential in developing anti-inflammatory drugs .
| Compound | COX-2 Inhibition | Reference |
|---|---|---|
| Pyrazolo-Oxazole Derivatives | High Selectivity | Patel et al., 2004 |
2. Antimicrobial Activity
Compounds containing the benzenesulfonamide moiety have shown promising antibacterial and antifungal activities. For instance, research on pyrazolo[3,4-b]pyridines with benzenesulfonamide groups revealed significant antimicrobial effects against various pathogens .
| Activity Type | Example | Reference |
|---|---|---|
| Antibacterial | Pyrazolo[3,4-b]pyridines | Chandak et al., 2013 |
| Antifungal | Pyrazolo[3,4-b]pyridines | Chandak et al., 2013 |
3. Anticancer Properties
The anticancer potential of this compound has been explored extensively. Studies have found that certain sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). For instance, novel N-(Guanidinyl)benzenesulfonamides have shown promising results in inhibiting tumor growth .
| Cancer Type | Cell Line | Activity Level | Reference |
|---|---|---|---|
| Breast Cancer | MCF7 | Significant | Ghorab et al., 2014 |
Case Studies
Case Study 1: COX-2 Inhibition
In a study investigating the anti-inflammatory properties of pyrazolo derivatives, researchers synthesized a series of compounds and tested their efficacy against COX enzymes. The results indicated that specific modifications to the pyrazole structure enhanced COX-2 selectivity.
Case Study 2: Antimicrobial Testing
A group of researchers evaluated the antimicrobial activity of benzenesulfonamide derivatives against common bacterial strains. The findings demonstrated that certain modifications significantly increased antibacterial potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, and how can reaction yields be optimized?
- Methodology : Use a multi-step condensation approach, starting with functionalization of the pyrazole and oxazole precursors. For example, coupling sulfonyl chlorides with pyrazolo-pyridinyl amines in dry pyridine under inert conditions (e.g., nitrogen atmosphere) at room temperature for 5 hours, followed by acidification and flash chromatography for purification . Optimization can involve adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients.
- Key Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.50–7.35 ppm for aromatic protons) and IR spectroscopy (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against synthetic intermediates.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the sulfonamide group) .
Advanced Research Questions
Q. What experimental frameworks are suitable for analyzing structure-activity relationships (SAR) of pyrazolo-pyridinyl sulfonamide derivatives?
- Methodology :
- SAR Design : Synthesize analogs with substitutions on the oxazole (e.g., 2-methyl vs. 2-ethyl) and pyrazole rings (e.g., electron-withdrawing groups at position 5).
- Biological Assays : Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays . Compare IC₅₀ values and correlate with computational docking results (AutoDock Vina) to identify key binding interactions .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodology :
- Degradation Pathways : Use OECD Guideline 307 (aerobic soil degradation) to measure half-life in loamy soil at 20°C. Monitor metabolites via LC-QTOF-MS .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀) . Compare results with structural analogs to identify toxophores (e.g., sulfonamide group vs. pyrazole ring) .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Use SwissADME to calculate LogP (lipophilicity), topological polar surface area (TPSA), and P-glycoprotein substrate likelihood .
- Metabolite Identification : Run in silico cytochrome P450 metabolism simulations (e.g., CYP3A4/2D6) with BioTransformer 3.0 .
- Validation : Cross-check predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
Methodological Frameworks
Q. How should researchers address discrepancies in biological activity data across different experimental models?
- Methodology :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) and include positive controls (e.g., known inhibitors) .
- Cross-Model Comparison : Use ANOVA to statistically compare IC₅₀ values from bacterial (E. coli) vs. mammalian (HEK293) assays. Apply post-hoc tests (e.g., Tukey’s HSD) to identify outliers .
Q. What statistical models are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
